The Bicinchoninic Acid (BCA) Assay: A Comprehensive Technical Guide for Protein Quantification
The Bicinchoninic Acid (BCA) Assay: A Comprehensive Technical Guide for Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of protein concentration is a cornerstone of numerous scientific disciplines, from basic research to the development of novel therapeutics. The bicinchoninic acid (BCA) assay is a widely adopted, sensitive, and robust colorimetric method for quantifying total protein in a solution. This guide provides an in-depth exploration of the core principles of the BCA assay, detailed experimental protocols, and a summary of its performance characteristics.
Core Principle of the BCA Assay
The BCA assay is a copper-based protein quantification method that involves two sequential reactions.[1][2] This two-step process contributes to its high sensitivity and compatibility with a wide range of substances commonly found in protein samples.[1]
Step 1: The Biuret (B89757) Reaction - Reduction of Cupric Ions
In an alkaline environment, the peptide bonds in proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[2][3][4] This is a temperature-dependent reaction, and the amount of Cu²⁺ reduced is directly proportional to the number of peptide bonds, and therefore, the amount of protein present in the sample.[4][5] While the peptide backbone is the primary contributor to this reduction, certain amino acid side chains, specifically cysteine/cystine, tyrosine, and tryptophan, also participate in the reaction, which helps to minimize protein-to-protein variability compared to dye-binding assays like the Bradford assay.[3][5]
Step 2: Chelation and Color Development
In the second step, two molecules of bicinchoninic acid (BCA) selectively chelate with one cuprous ion (Cu¹⁺).[2][5] This chelation results in the formation of a stable, water-soluble, and intensely purple-colored BCA-Cu¹⁺ complex.[1][2] The complex exhibits a strong absorbance at a wavelength of 562 nm.[4][5] The intensity of the purple color is directly proportional to the protein concentration in the sample, which can be measured using a spectrophotometer or a microplate reader.[6]
Figure 1: Chemical principle of the BCA assay.
Quantitative Data Summary
The BCA assay is known for its sensitivity and broad dynamic range. The specific performance characteristics can vary depending on the chosen protocol (e.g., standard tube assay vs. microplate assay) and incubation conditions.
| Parameter | Standard BCA Assay | Micro BCA Assay | Reference(s) |
| Linear Range | 20 - 2000 µg/mL | 0.5 - 40 µg/mL | [5],[7] |
| Sensitivity | Down to 20 µg/mL | Down to 0.5 µg/mL | [4],[8] |
| Absorbance Maximum | 562 nm | 562 nm | [5],[4] |
| Incubation Time | 30 min at 37°C, 30 min at 60°C, or 2 hours at room temperature | Varies, typically 30 min at 37°C or 60°C | [4],[9] |
| Sample Volume | 25 - 50 µL | 10 - 25 µL | [4] |
| Working Reagent Volume | 200 µL - 1 mL | 200 µL | [4] |
Experimental Protocols
Detailed methodologies for performing the BCA assay are provided below for both standard and microplate formats. It is crucial to use a protein standard, such as Bovine Serum Albumin (BSA), to generate a standard curve for accurate quantification of unknown samples.[8]
Reagent Preparation
The BCA assay typically uses two stable reagent solutions that are mixed to prepare a working solution immediately before use.[5]
-
Reagent A: Contains sodium bicinchoninate, sodium carbonate, sodium bicarbonate, and sodium tartrate in an alkaline solution (pH 11.25).[5][9]
-
Reagent B: Contains cupric sulfate.[9]
-
Working Reagent: Mix Reagent A and Reagent B in a 50:1 ratio.[6][8] The resulting solution should be a clear, apple-green color.[4][10]
Standard Curve Preparation
-
Prepare a stock solution of a known protein standard, typically BSA, at a concentration of 2 mg/mL.[8]
-
Perform a serial dilution of the BSA stock solution to create a range of standards with known concentrations. The dilution series should span the expected concentration range of the unknown samples.[8]
-
Include a blank sample containing the same buffer as the standards and unknown samples.[4]
Microplate Protocol (96-well plate)
-
Pipette 10-25 µL of each standard and unknown sample into separate wells of the microplate. It is recommended to perform replicates for each sample.[4][8]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[8]
-
Mix the contents of the wells thoroughly by gentle shaking of the plate.[8]
-
Cover the plate and incubate at 37°C for 30 minutes or at 60°C for 15-30 minutes.[8][11] Alternatively, incubation can be performed at room temperature for 2 hours.[4] Higher temperatures lead to a faster reaction and increased sensitivity.[5]
-
After incubation, cool the plate to room temperature.[8]
-
Measure the absorbance at 562 nm using a microplate reader.[4][8]
-
Subtract the average absorbance of the blank from the absorbance of all other standards and samples.[4]
-
Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.[6]
-
Use the standard curve to determine the protein concentration of the unknown samples.[6]
Test Tube (Cuvette) Protocol
-
Pipette 50 µL of each standard and unknown sample into appropriately labeled test tubes.[4]
-
Prepare the BCA working reagent as described in section 3.1.
-
Add 1 mL of the working reagent to each tube and mix thoroughly.[4]
-
Incubate the tubes at 37°C for 30 minutes or at 60°C for 30 minutes.[4][9] Incubation at room temperature for 2 hours is also an option.[4]
-
Cool the tubes to room temperature.[4]
-
Transfer the solution from each tube to a cuvette and measure the absorbance at 562 nm using a spectrophotometer, after zeroing the instrument with a blank.[4][9]
-
Follow steps 8-10 from the microplate protocol to calculate the protein concentrations.
Figure 2: General experimental workflow for the BCA assay.
Interfering Substances
A key advantage of the BCA assay is its compatibility with many detergents.[1][12] However, certain substances can interfere with the assay by reducing Cu²⁺, chelating copper ions, or causing protein precipitation.[1][3]
| Interfering Substance | Mechanism of Interference | Management Strategy | Reference(s) |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Reduce Cu²⁺, leading to artificially high protein readings. | Dilute the sample, use a reducing agent-compatible BCA assay kit, or precipitate the protein. | [12],[13],[14] |
| Copper Chelators (e.g., EDTA, EGTA) | Sequester Cu²⁺, preventing the biuret reaction and leading to underestimation of protein. | Dilute the sample or remove the chelator via dialysis or desalting. | [3],[12] |
| Acidic Buffers | Can neutralize the alkaline environment required for the reaction. | Ensure the final pH of the sample-reagent mixture is alkaline. | [15] |
| Reducing Sugars (e.g., glucose) | Can reduce Cu²⁺, causing interference. | Protein precipitation to remove the sugar. | [16],[14] |
| Lipids and Phospholipids | Can interact with the BCA reagent, leading to higher reported concentrations. | Protein precipitation. | [14],[15] |
| Ammonium Sulfate | Can diminish color development and shift the absorbance wavelength. | Protein precipitation. | [16] |
| Certain Amino Acids (Cysteine, Tyrosine, Tryptophan) | Can produce color and interfere with the assay. | This is an inherent property of the assay; consistency in buffer composition between standards and samples is key. | [1],[15] |
When dealing with potentially interfering substances, it is often effective to dilute the sample to a concentration where the interfering substance no longer affects the assay, provided the protein concentration remains within the detection range.[12] Alternatively, protein precipitation using agents like trichloroacetic acid (TCA) or acetone (B3395972) can be employed to separate the protein from the interfering components.[13][16]
Advantages and Limitations
| Advantages | Limitations |
| High Sensitivity: Detects protein concentrations as low as 0.5 µg/mL.[8][17] | Susceptible to Interference: Reducing agents and copper chelators can significantly impact results.[1][3] |
| Good Protein-to-Protein Uniformity: Less variability compared to dye-binding methods due to the reaction with the peptide backbone.[1][3] | Temperature Dependent: The rate of color development is influenced by temperature, requiring consistent incubation conditions.[5] |
| Compatibility with Detergents: Compatible with many common ionic and non-ionic detergents up to 5%.[1][12] | Slower than Bradford Assay: Requires an incubation step, making it more time-consuming.[7] |
| Stable Color Complex: The purple-colored product is stable, allowing for flexibility in reading times.[1] | Influenced by Certain Amino Acids: The presence of cysteine, tyrosine, and tryptophan can contribute to the color change.[1][15] |
| Broad Linear Range: Applicable over a wide range of protein concentrations.[1][10] |
References
- 1. citeqbiologics.com [citeqbiologics.com]
- 2. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. Bradford vs. BCA Protein Assay: Pros and Cons [synapse.patsnap.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. Protein determination by the bca method [ruf.rice.edu]
- 10. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 15. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 16. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
